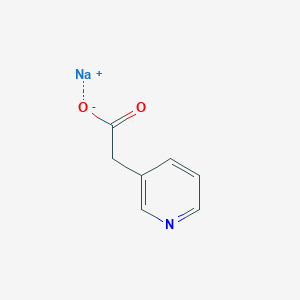

Sodium 2-(pyridin-3-yl)acetate

Description

Properties

Molecular Formula |

C7H6NNaO2 |

|---|---|

Molecular Weight |

159.12 g/mol |

IUPAC Name |

sodium;2-pyridin-3-ylacetate |

InChI |

InChI=1S/C7H7NO2.Na/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);/q;+1/p-1 |

InChI Key |

AZPRFAFVXXRCDO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyridin-3-yl)acetate typically involves the reaction of pyridine-3-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the pyridine-3-acetic acid is dissolved in water, and sodium hydroxide is added to neutralize the acid, forming the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-acetic acid derivatives.

Reduction: Reduction reactions can convert the acetate group to an alcohol or other functional groups.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Pyridine-3-acetic acid derivatives.

Reduction: Pyridine-3-ethanol or other reduced forms.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

Sodium 2-(pyridin-3-yl)acetate has been explored for various applications across multiple disciplines:

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity Studies: It undergoes various chemical reactions, including oxidation and reduction, which are crucial for developing new synthetic methodologies.

Biology

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

- Anticancer Potential: The compound shows promise as an anticancer agent, with studies demonstrating cytotoxic effects on various cancer cell lines, particularly with IC₅₀ values below 20 µM.

Medicine

- Anti-inflammatory Effects: Investigated for its ability to inhibit enzymes involved in inflammatory responses, potentially offering therapeutic benefits for chronic inflammatory conditions.

- Therapeutic Properties: Ongoing research explores its potential in treating infections and cancer, highlighting its mechanism involving the modulation of critical cellular processes.

Case Studies and Research Findings

A summary of significant findings from recent studies illustrates the compound's efficacy:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against various pathogens with MIC values ranging from 10 to 50 µg/mL. |

| Study B (2021) | Showed cytotoxic effects on cancer cell lines with IC₅₀ values less than 20 µM. |

| Study C (2023) | Investigated anti-inflammatory properties in vitro, revealing a reduction in pro-inflammatory cytokines by up to 60% at concentrations of 50 µM. |

Mechanism of Action

The mechanism of action of sodium 2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key analogs include:

- 2-(Pyridin-3-yl)acetic acid (parent acid, CAS 501-81-5)

- Methyl 2-(pyridin-3-yl)acetate (CAS 39998-25-9, similarity score: 0.88)

- Ethyl 2-(pyridin-3-yl)acetate (synthesized via acid-catalyzed esterification)

- Substituted derivatives (e.g., methyl 2-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetate, CAS 866041-13-6)

Table 1: Structural and Functional Group Comparison

| Compound | Functional Group | Key Substituents | Molecular Weight |

|---|---|---|---|

| Sodium 2-(pyridin-3-yl)acetate | Carboxylate (Na salt) | Pyridine (3-position) | 157.12 |

| 2-(Pyridin-3-yl)acetic acid | Carboxylic acid | Pyridine (3-position) | 137.14 |

| Methyl 2-(pyridin-3-yl)acetate | Ester (methyl) | Pyridine (3-position) | 151.15 |

| Ethyl 2-(pyridin-3-yl)acetate | Ester (ethyl) | Pyridine (3-position) | 165.18 |

| Methyl 2-(6-methoxypyridin-3-yl)acetate | Ester (methyl), methoxy | Pyridine (3- and 6-positions) | 181.18 |

Physicochemical Properties

- Solubility: The sodium salt exhibits high water solubility due to its ionic nature, whereas the parent acid and esters are more soluble in organic solvents (e.g., methanol, ethyl acetate) . Substitutions like methoxy groups (e.g., methyl 2-(6-methoxypyridin-3-yl)acetate) further alter lipophilicity .

- Reactivity: Esters undergo hydrolysis under acidic/basic conditions to yield the carboxylic acid or sodium salt . The sodium salt is stable under normal conditions but reacts with strong acids to regenerate the parent acid .

Table 2: Reactivity and Stability

| Compound | Hydrolysis Susceptibility | Stability in Aqueous Media | Incompatible Agents |

|---|---|---|---|

| This compound | Low (stable as salt) | High (pH-neutral) | Strong acids, oxidizing agents |

| Methyl 2-(pyridin-3-yl)acetate | High (base-sensitive) | Low (requires anhydrous) | Strong bases |

| 2-(Pyridin-3-yl)acetic acid | Moderate (acid-stable) | Moderate | Strong bases |

Biological Activity

Sodium 2-(pyridin-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound, with the chemical formula , features a pyridine ring substituted with an acetate group. This structural configuration is significant for its biological interactions.

The primary biological activities of this compound are linked to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 55 μg/mL against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inhibiting key cellular pathways involved in tumor proliferation. In vitro studies using various cancer cell lines have reported that this compound can induce cytotoxic effects, particularly in breast cancer models .

Antimicrobial Studies

-

Effectiveness Against Bacteria :

- A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated effective inhibition at concentrations ranging from 50 to 100 μg/mL.

- Table 1 summarizes the MIC values for various pathogens:

Pathogen MIC (μg/mL) Staphylococcus aureus 55 Escherichia coli 55 Klebsiella pneumoniae 75 Candida albicans 100 - Antibiofilm Activity :

Anticancer Studies

- Cytotoxicity in Cancer Cell Lines :

- In a study focusing on triple-negative breast cancer (TNBC), this compound exhibited selective cytotoxicity towards MDA-MB-453 cells, with GI50 values around 40 μM .

- The compound's mechanism appears to involve the inhibition of mTORC1 signaling pathways, which are crucial for cell growth and proliferation.

Biochemical Pathways

The interaction of this compound with nucleotide pyrophosphatases (NPPs), specifically NPP1 and NPP3, is pivotal in its biological activity. These enzymes are involved in nucleotide metabolism and their inhibition can lead to significant cellular effects, including modulation of inflammatory responses and potential therapeutic applications in diseases like cancer and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.